molecular formula C22H23N3O6S2 B2857376 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate CAS No. 877651-73-5

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Cat. No.: B2857376
CAS No.: 877651-73-5
M. Wt: 489.56
InChI Key: XMTYKEWPEFDUIX-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3,4-thiadiazole core, a 4-oxo-4H-pyran ring, and a 3-methoxybenzoate ester. The 1,3,4-thiadiazole moiety is substituted at position 5 with a 2-ethylbutanamido group and at position 2 with a thioether-linked methyl group bridging to the pyran ring. The pyran’s 3-position is esterified with 3-methoxybenzoic acid.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-16-10-17(26)18(11-30-16)31-20(28)14-7-6-8-15(9-14)29-3/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTYKEWPEFDUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate involves multiple steps, starting from readily available precursors. The process typically begins with the synthesis of the 1,3,4-thiadiazole core through cyclization reactions involving thiosemicarbazides and carboxylic acids. This core is then functionalized with 2-ethylbutanamide through nucleophilic substitution. The pyranone ring is formed via an Aldol condensation reaction, and finally, the methoxybenzoate group is introduced through esterification.

Industrial production methods: In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions for high yield and purity, including controlled temperatures, catalysts, and reaction times. Techniques such as chromatography and recrystallization would be employed to purify the final product.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: This compound can undergo oxidation reactions at various positions, particularly the thiadiazole and pyranone rings, leading to the formation of sulfoxides or sulphones and hydroxylated derivatives.

  • Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

  • Substitution: The aromatic methoxybenzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogens (e.g., Br2, Cl2) for halogenation reactions; nitration mixtures (e.g., HNO3/H2SO4) for nitration.

Major products:

  • Oxidation: Sulfoxide, sulfone, hydroxylated derivatives.

  • Reduction: Corresponding alcohols.

  • Substitution: Halogenated or nitro derivatives.

Scientific Research Applications

This compound's unique structure makes it a versatile tool in scientific research:

  • Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

  • Medicine: Investigated for potential therapeutic uses due to its bioactivity, including as an enzyme inhibitor or receptor modulator.

  • Industry: Could be used in the development of new materials, such as polymers or coatings, given its reactive functional groups.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. Its thiadiazole ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, modulating enzyme activity or receptor binding. The ester and amide groups contribute to its overall binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions. These interactions can alter the activity of enzymes or receptors, leading to observed bioactivities.

Comparison with Similar Compounds

Thioether-Linked Substituents

Compounds in (e.g., 5e, 5j, 5k) feature diverse substituents on the thiadiazole sulfur atom, such as chlorobenzyl, fluorobenzyl, or methyl groups. These substitutions influence physicochemical properties:

  • Melting Points : Bulky aromatic substituents (e.g., 4-chlorobenzyl in 5e) yield lower melting points (132–134°C) compared to smaller alkyl groups (e.g., ethylthio in 5g: 168–170°C), likely due to reduced crystallinity .
  • Yields : Benzylthio derivatives (e.g., 5h: 88% yield) exhibit higher synthetic efficiency than ethylthio analogs (5g: 78%), possibly due to stabilized intermediates .

Amido Group Modifications

The target compound’s 2-ethylbutanamido group differs from analogs in (e.g., 4a–4q), which bear substituted benzamido groups (e.g., 3-chlorobenzamido in 4l). Electron-withdrawing groups (e.g., Cl in 4l) increase melting points (178–180°C) compared to electron-donating groups (e.g., 4-methylbenzamido in 4c: 152–154°C), reflecting enhanced intermolecular interactions .

Pyran and Ester Modifications

Pyran Ring Functionalization

The target compound’s 4-oxo-pyran contrasts with ’s tetraacetylated pyran (e.g., 4a–4q), which includes acetoxymethyl and triacetate groups. The acetyl groups in 4a–4q confer higher molecular weights (e.g., 4l: ~600 g/mol) compared to the target compound’s simpler pyran-oxo system (molecular weight ~509 g/mol, based on analog BA99720 in ) .

Ester Group Diversity

The 3-methoxybenzoate ester in the target compound differs from analogs like BA99720 (naphthalene-2-carboxylate) and compounds in (e.g., 4d: 2-methoxybenzamido). Aromatic esters with electron-donating groups (e.g., methoxy) may enhance solubility compared to hydrophobic naphthalene systems .

Data Table: Key Physicochemical Properties of Selected Analogs

Compound ID Thiadiazole Substituent Pyran/Ester Group Melting Point (°C) Yield (%) Molecular Weight (g/mol) Source
Target Compound 2-ethylbutanamido, thioether 4-oxo-pyran, 3-methoxybenzoate N/A N/A ~509 (estimated)
BA99720 () 2-ethylbutanamido, thioether 4-oxo-pyran, naphthalene-2-carboxylate N/A N/A 509.5972
5e () 4-chlorobenzylthio Phenoxyacetamide 132–134 74 ~450 (estimated)
4l () 3-chlorobenzamido Tetraacetylated pyran 178–180 78.5 ~600 (estimated)
5k () Methylthio 2-methoxyphenoxyacetamide 135–136 72 ~400 (estimated)

Research Findings and Implications

Synthetic Efficiency : Thioether formation via nucleophilic substitution (e.g., benzylthio in 5h) achieves higher yields (88%) compared to smaller alkylthio groups (e.g., ethylthio in 5g: 78%) .

Thermal Stability : Electron-withdrawing substituents (e.g., Cl in 4l) correlate with higher melting points, suggesting stronger crystal packing interactions .

Structural Hybridization : The target compound’s combination of thiadiazole, pyran, and benzoate groups mirrors bioactive hybrids in and , which exhibit anti-inflammatory and anticandidal activities .

Solubility Considerations : The 3-methoxybenzoate ester may improve aqueous solubility compared to BA99720’s naphthalene group, though this requires experimental validation .

Q & A

Basic Research Questions

Synthesis Optimization What critical parameters should be controlled during the synthesis of this compound to maximize yield and purity?

  • Methodological Answer : Optimize reaction temperature (60–80°C), pH (6.5–7.5), and solvent polarity (DMF or THF). Use coupling agents like HOBt/DCC for amide bond formation between the thiadiazole and 2-ethylbutanamide moieties. Monitor intermediates via TLC and purify via column chromatography with gradient elution (hexane:ethyl acetate) .

Structural Confirmation Which analytical techniques are most effective for verifying the compound’s structure and purity?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyran and thiadiazole rings. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/zm/z 561.12). Purity (>95%) should be confirmed via HPLC with a C18 column (acetonitrile:water mobile phase) .

Solubility Profiling How can researchers improve the compound’s aqueous solubility for in vitro assays?

  • Methodological Answer : Test co-solvents (e.g., DMSO ≤1% v/v), surfactants (Tween-80), or cyclodextrin complexes. If solubility remains <10 µM, consider synthesizing a sodium salt via saponification of the 3-methoxybenzoate ester .

Initial Biological Screening What preliminary assays are suitable for evaluating antimicrobial activity?

  • Methodological Answer : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Use ciprofloxacin and fluconazole as positive controls. Compare IC50_{50} values to structurally similar thiadiazole derivatives .

Stability Under Physiological Conditions How can researchers assess the compound’s stability in simulated biological environments?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation over 24 hours via LC-MS. Identify metabolites using CID fragmentation patterns .

Advanced Research Questions

Mechanistic Studies on Thiadiazole Reactivity How does the 1,3,4-thiadiazole core influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : Perform DFT calculations to map electron density distribution. Compare HOMO-LUMO gaps with analogs lacking the thiadiazole ring. Validate experimentally via cyclic voltammetry and correlate with antimicrobial SAR data .

Resolving Data Contradictions in Enzyme Inhibition How to reconcile discrepancies between computational docking predictions and experimental IC50_{50} values for COX-2 inhibition?

  • Methodological Answer : Re-dock the compound using flexible receptor models (e.g., induced-fit docking). Validate binding via SPR spectroscopy and X-ray crystallography of the enzyme-inhibitor complex. Check for allosteric effects using kinetic assays .

Metabolic Pathway Analysis What strategies identify the primary metabolic pathways of this compound in hepatic systems?

  • Methodological Answer : Use 14C^{14}C-labeled compound in hepatocyte incubations. Isolate metabolites via SPE and characterize using LC-HRMS/MS. Compare fragmentation patterns with synthetic standards of predicted metabolites (e.g., hydrolyzed benzoate derivatives) .

Degradation Kinetics Under Oxidative Stress What advanced techniques characterize degradation products when the compound is exposed to reactive oxygen species (ROS)?

  • Methodological Answer : Use LC-HRMS with online radical scavengers to trap ROS-induced degradation intermediates. Perform EPR spectroscopy to detect free radical formation. Compare stability to analogs with modified sulfur moieties .

Structure-Activity Relationship (SAR) Optimization How does the 2-ethylbutanamido substituent affect bioavailability compared to smaller acyl groups?

  • Methodological Answer : Synthesize analogs with propionamido (C3) and pentanamido (C5) groups. Measure logP (shake-flask method), permeability (Caco-2 monolayers), and oral bioavailability in rodent models. Corrogate with molecular volume calculations .

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